molecular formula C28H16Br4N2 B12102817 2,3,5,6-Tetrakis(4-bromophenyl)pyrazine

2,3,5,6-Tetrakis(4-bromophenyl)pyrazine

Cat. No.: B12102817
M. Wt: 700.1 g/mol
InChI Key: GYJBLGCTJJHWIL-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrakis(4-bromophenyl)pyrazine is an organic compound with the molecular formula C28H16Br4N2 and a molecular weight of 700.06 g/mol It is a derivative of pyrazine, characterized by the presence of four bromophenyl groups attached to the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetrakis(4-bromophenyl)pyrazine typically involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazine ring . The reaction conditions often include refluxing the reactants in a solvent such as ethanol or acetic acid, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrakis(4-bromophenyl)pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation and reduction can lead to different oxidation states of the compound.

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrakis(4-bromophenyl)pyrazine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique electronic and photophysical properties, making them useful in various applications . Additionally, the presence of bromine atoms can influence the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5,6-Tetrakis(4-bromophenyl)pyrazine is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties.

Properties

Molecular Formula

C28H16Br4N2

Molecular Weight

700.1 g/mol

IUPAC Name

2,3,5,6-tetrakis(4-bromophenyl)pyrazine

InChI

InChI=1S/C28H16Br4N2/c29-21-9-1-17(2-10-21)25-26(18-3-11-22(30)12-4-18)34-28(20-7-15-24(32)16-8-20)27(33-25)19-5-13-23(31)14-6-19/h1-16H

InChI Key

GYJBLGCTJJHWIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(N=C(C(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br)Br

Origin of Product

United States

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